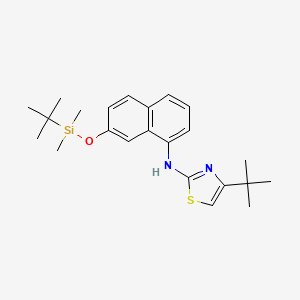

4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-YL)thiazol-2-amine

説明

4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-YL)thiazol-2-amine is a useful research compound. Its molecular formula is C23H32N2OSSi and its molecular weight is 412.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-YL)thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and comparative analysis with related compounds.

Structural Information

The compound has the following structural characteristics:

- Molecular Formula : C23H32N2OSi

- InChIKey : QSIXMPRCOCKNJN-UHFFFAOYSA-N

- SMILES : CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the inhibitory activities observed:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tacrine | 4.86 ± 0.01 | 1.92 ± 0.11 | 2.5 |

| Compound 7a | 4.03 ± 0.03 | 0.419 ± 0.040 | 9.6 |

Note: TBD indicates that specific values for the compound of interest are not yet determined.

The mechanism by which this compound inhibits AChE and BChE appears to involve competitive and noncompetitive inhibition, as demonstrated through kinetic studies. The kinetic parameters were assessed using Lineweaver-Burk plots, revealing changes in both and , indicative of a mixed type of reversible inhibition.

Comparative Analysis with Related Compounds

When compared to established inhibitors like tacrine, the thiazole derivative shows varied potency against cholinesterases. The introduction of a tert-butyldimethylsilyloxy group may enhance lipophilicity and membrane permeability, potentially improving bioavailability.

科学的研究の応用

Overview

4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-YL)thiazol-2-amine is a compound with a complex structure that has garnered attention in various scientific research applications. Its unique chemical properties and potential biological activities make it a candidate for studies in medicinal chemistry, enzyme inhibition, and material sciences.

Enzyme Inhibition Studies

The compound exhibits significant potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes its inhibitory activities compared to known inhibitors:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tacrine | 4.86 ± 0.01 | 1.92 ± 0.11 | 2.5 |

| Compound 7a | 4.03 ± 0.03 | 0.419 ± 0.040 | 9.6 |

The mechanism of action appears to involve both competitive and noncompetitive inhibition, as indicated by kinetic studies using Lineweaver-Burk plots, which suggest a mixed type of reversible inhibition.

Comparative Analysis with Related Compounds

When compared to established inhibitors like tacrine, this thiazole derivative shows varied potency against cholinesterases. The introduction of a tert-butyldimethylsilyloxy group may enhance lipophilicity and membrane permeability, potentially improving bioavailability.

Medicinal Chemistry Applications

The compound’s structural features make it a valuable scaffold for the development of new therapeutic agents targeting neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is beneficial.

Material Science Applications

Due to its unique silyl ether functionality, this compound can also be explored in material science applications, particularly in the development of advanced materials with specific optical or electronic properties.

Case Studies

- Neuroprotective Agents : Research has shown that compounds similar to this thiazole derivative can provide neuroprotective effects in models of neurodegeneration by inhibiting cholinesterases and modulating neurotransmitter levels.

- Synthesis of Novel Compounds : The compound serves as a precursor for synthesizing other biologically active molecules through various chemical reactions, including cross-coupling reactions facilitated by its boronic acid derivatives.

- Polymer Chemistry : Its silyl ether group allows for incorporation into polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials.

化学反応の分析

Silyl Ether Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group at the 7-position of the naphthalene ring undergoes hydrolysis under acidic or fluoride-mediated conditions.

-

Mechanistic Insight : Fluoride ions (e.g., TBAF) cleave the Si–O bond via nucleophilic attack, while TFA protonates the oxygen, weakening the Si–O bond .

Functionalization of the Thiazole Ring

The thiazol-2-amine group participates in acylation and alkylation reactions.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP and triethylamine yields substituted amides:

Reductive Amination

The primary amine reacts with aldehydes (e.g., arylpiperazine aldehydes) under reductive conditions (NaBH(OAc)₃) to form secondary amines :

-

Example :

Yield : 60–70%

Electrophilic Aromatic Substitution on Naphthalene

The naphthalen-1-yl moiety undergoes halogenation and nitration at the electron-rich 4-position (para to the TBDMS group):

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ at 0°C | 4-Bromo-naphthalene derivative | 70–80% | |

| Nitration | HNO₃/H₂SO₄ at 50°C | 4-Nitro-naphthalene derivative | 60–75% |

Cross-Coupling Reactions

The thiazole and naphthalene systems enable Suzuki–Miyaura and Buchwald–Hartwig couplings:

Suzuki Coupling

The brominated naphthalene intermediate reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis:

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/EtOH, 95°C

Product : Biaryl-substituted derivative

Yield : 76–80%

Buchwald–Hartwig Amination

The brominated thiazole reacts with amines (e.g., piperazine derivatives) to form C–N bonds:

Oxidation and Reduction

-

Oxidation : The TBDMS-protected hydroxyl group resists oxidation, but post-deprotection, the free –OH can be oxidized to a ketone using pyridine-SO₃ .

-

Reduction : The thiazole ring remains stable under catalytic hydrogenation (H₂/Pd-C), but selective reduction of nitro groups (to NH₂) is achievable.

Key Stability Considerations

特性

IUPAC Name |

4-tert-butyl-N-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2OSSi/c1-22(2,3)20-15-27-21(25-20)24-19-11-9-10-16-12-13-17(14-18(16)19)26-28(7,8)23(4,5)6/h9-15H,1-8H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIXMPRCOCKNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC2=CC=CC3=C2C=C(C=C3)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101115962 | |

| Record name | 4-(1,1-Dimethylethyl)-N-[7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-naphthalenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-49-5 | |

| Record name | 4-(1,1-Dimethylethyl)-N-[7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-naphthalenyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-N-[7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-naphthalenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。